

4-Amino-2,6-dibromophenol solubility and stability data

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Compound of Interest

Compound Name: 4-Amino-2,6-dibromophenol

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An In-depth Technical Guide to the Solubility and Stability of **4-Amino-2,6-dibromophenol**

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of **4-Amino-2,6-dibromophenol** (CAS No. 609-21-2), a key aromatic intermediate in various synthetic applications. Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available physicochemical data with field-proven experimental methodologies. In light of the limited publicly available quantitative data, this guide emphasizes the foundational principles and detailed protocols necessary for determining these critical parameters in a laboratory setting. We delve into the causal factors governing solubility, explore potential degradation pathways, and present robust, self-validating experimental designs for accurate characterization.

Introduction and Physicochemical Profile

4-Amino-2,6-dibromophenol is a substituted aromatic compound featuring an aniline and a phenol moiety, with bromine atoms ortho to the hydroxyl group. This unique substitution pattern dictates its chemical reactivity, solubility, and stability. The presence of both hydrogen bond donor groups (-OH, -NH₂) and the electron-withdrawing, hydrophobic bromine atoms creates a complex interplay of forces that influence its behavior in various media. Understanding these properties is a prerequisite for its effective use in synthesis, formulation, and storage.

Chemical Structure

Caption: Chemical Structure of **4-Amino-2,6-dibromophenol**.

Core Physicochemical Properties

The fundamental properties of a compound provide the first layer of insight into its expected behavior. The data below has been consolidated from various chemical data repositories.

Property	Value	Source(s)
CAS Number	609-21-2	[1]
Molecular Formula	C ₆ H ₅ Br ₂ NO	[1][2]
Molecular Weight	266.92 g/mol	[1][2]
Appearance	Light brown to brown solid/crystalline powder	[3][4]
Melting Point	195-196 °C	[3][4][5]
Boiling Point (Predicted)	295.6 ± 40.0 °C	[3]
pKa (Predicted)	7.17 ± 0.23	[3]
Storage Conditions	2-8°C, protect from light	[3]

Solubility Profile: A Predictive and Experimental Approach

Quantitative solubility data for **4-Amino-2,6-dibromophenol** is not extensively reported in peer-reviewed literature. However, its structure allows for an expert prediction of its behavior, which can be confirmed using standardized experimental protocols.

Theoretical Solubility Assessment

The molecule's solubility is governed by the balance between its polar functional groups and its nonpolar aromatic core.

- **Polar Nature:** The amino (-NH₂) and hydroxyl (-OH) groups can participate in hydrogen bonding with polar protic solvents like water, ethanol, and methanol.
- **Nonpolar Nature:** The benzene ring and the two large, hydrophobic bromine atoms contribute to its solubility in nonpolar organic solvents.
- **pH Influence:** As a weak acid (phenol, pK_a ≈ 7.17) and a weak base (aniline), its solubility in aqueous media is expected to be pH-dependent. At pH values significantly below the pK_a of the conjugate acid of the amine, or above the pK_a of the phenol, solubility should increase due to salt formation.

Based on analogs like 4-aminophenol (moderately soluble in water, soluble in ethanol, DMSO) [6][7] and 4-amino-2,6-dichlorophenol (sparingly soluble in hot water, soluble in ethanol)[8], we can anticipate a similar profile for **4-Amino-2,6-dibromophenol**, likely with lower aqueous solubility due to the larger, more hydrophobic bromine substituents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method (OECD Guideline 105) for determining solubility. The causality is rooted in achieving thermodynamic equilibrium between the dissolved and undissolved solid phases.

Objective: To quantitatively determine the solubility of **4-Amino-2,6-dibromophenol** in various solvents at a controlled temperature.

Materials:

- **4-Amino-2,6-dibromophenol** (purity ≥95%)[9]
- Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Acetonitrile, DMSO)
- Volumetric flasks, glass vials with screw caps
- Calibrated analytical balance

- Thermostatic orbital shaker or water bath
- Centrifuge
- Syringe filters (0.22 μm , PTFE or other compatible material)
- Validated analytical method for quantification (e.g., HPLC-UV, see Section 4)

Methodology:

- Preparation: Add an excess amount of **4-Amino-2,6-dibromophenol** to a series of glass vials (a visible amount of undissolved solid should remain at equilibrium). The excess is critical to ensure saturation is achieved.
- Solvent Addition: Add a precise volume of the desired solvent to each vial.
- Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 $^{\circ}\text{C}$). Agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can confirm the minimum time required.
- Phase Separation: Allow the vials to stand at the same temperature to let the excess solid settle. For colloidal suspensions, centrifuge at high speed (e.g., 10,000 rpm for 15 minutes). This step is crucial to prevent undissolved particles from inflating the measured concentration.
- Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 μm syringe filter to remove any remaining particulates. Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.
- Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
- Reporting: Report the solubility in units of mg/mL or $\mu\text{g/mL}$. The experiment should be performed in triplicate for statistical validity.

Visualization: Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Solubility Measurement.

Chemical Stability Profile

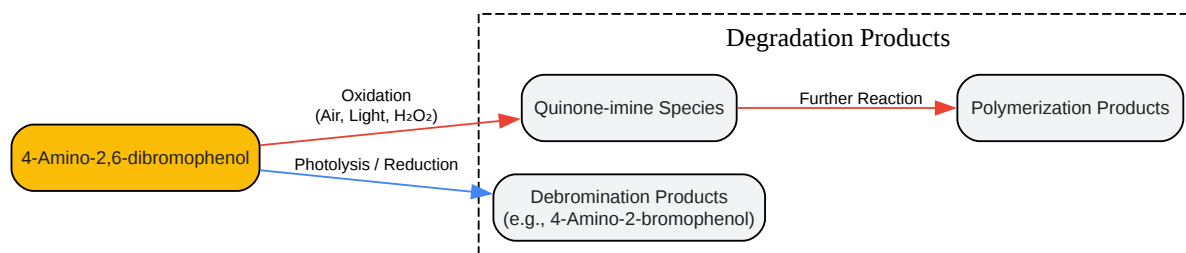
Understanding the chemical stability of **4-Amino-2,6-dibromophenol** is critical for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities in synthetic processes. The compound is noted to be light-sensitive and may be incompatible with strong oxidizing agents, acids, and bases.^[8]^[10]

Potential Degradation Pathways

While specific degradation studies are not widely published, knowledge of the functional groups allows for the prediction of likely degradation pathways, drawing parallels from related compounds like 4-aminophenol and other brominated phenols.^[11]^[12]^[13]

- **Oxidation:** The phenol and amino groups are susceptible to oxidation, which can be initiated by air, light, or oxidizing agents. This can lead to the formation of colored quinone-imine or benzoquinone structures, which may further polymerize.
- **Hydrolytic Degradation:** While the core structure is generally stable to hydrolysis, extreme pH conditions (strong acid or base) at elevated temperatures could potentially promote reactions, though this is less likely than oxidation.
- **Photodegradation:** As noted in safety literature, the compound is light-sensitive.^[10] UV radiation can provide the energy to initiate free-radical mechanisms, leading to oxidation or dehalogenation.
- **Debromination:** Reductive or radical-mediated debromination could occur under specific conditions, leading to the formation of 4-amino-2-bromophenol or 4-aminophenol.

Visualization: Potential Degradation Pathways



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Caption: Hypothesized Degradation Pathways for **4-Amino-2,6-dibromophenol**.

Experimental Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is a systematic way to identify likely degradation products and pathways. This protocol is a foundational component of any stability program.

Objective: To investigate the intrinsic stability of **4-Amino-2,6-dibromophenol** under various stress conditions (hydrolysis, oxidation, heat, and light).

Methodology:

- **Stock Solution Preparation:** Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
- **Acid Hydrolysis:** Mix the stock solution with 0.1 M HCl. Store at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).
- **Base Hydrolysis:** Mix the stock solution with 0.1 M NaOH. Store under the same conditions as acid hydrolysis.
- **Oxidative Degradation:** Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature, protected from light. The reaction is often rapid and should be monitored at early time points (e.g., 1, 4, 8 hours).

- Thermal Degradation (Solution): Store the stock solution in a sealed vial at an elevated temperature (e.g., 60°C), protected from light.
- Thermal Degradation (Solid): Place the solid compound in an oven at an elevated temperature (e.g., 60°C).
- Photostability: Expose the stock solution (in a quartz cuvette) and solid compound to a light source compliant with ICH Q1B guidelines (≥ 1.2 million lux hours and ≥ 200 watt hours/m²). A control sample should be wrapped in aluminum foil and stored under the same conditions.
[\[14\]](#)
- Sample Analysis: At appropriate time points, withdraw samples. Neutralize the acid and base hydrolysis samples before analysis. Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Section 4).
- Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation, identify the number and relative retention times of any degradation products, and perform a mass balance assessment.

Stability-Indicating Analytical Method: HPLC-UV

A robust analytical method is the cornerstone of any solubility or stability study. It must be able to separate the parent compound from impurities and degradation products, a property known as "specificity" or being "stability-indicating."

Protocol for a Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a validated method for **4-Amino-2,6-dibromophenol**. Method development and validation are essential.

Parameter	Recommended Condition	Rationale
HPLC System	Reverse-Phase HPLC with UV/DAD Detector	Standard for moderately polar aromatic compounds. DAD provides spectral data to assess peak purity.
Column	C18, 250 mm x 4.6 mm, 5 µm	C18 is a versatile stationary phase providing good retention for this type of analyte.
Mobile Phase	A: 0.1% Phosphoric Acid in Water B: Acetonitrile	Acidified mobile phase ensures the phenolic hydroxyl is protonated, leading to better peak shape.
Elution Mode	Gradient: e.g., 20% B to 80% B over 20 min	A gradient is recommended to ensure elution of the parent compound and any more or less polar degradants.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column.
Detection	UV at an appropriate wavelength (e.g., 280 nm)	Scan the UV spectrum of the compound to find the absorbance maximum for optimal sensitivity.
Injection Volume	10 µL	A typical injection volume.
Column Temp.	30 °C	Controlled temperature ensures reproducible retention times.

Method Validation: This method must be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines before use in formal studies. The forced degradation samples are used to prove specificity.

Conclusion

4-Amino-2,6-dibromophenol is a compound whose utility in scientific research and development necessitates a thorough understanding of its solubility and stability. While published quantitative data is sparse, this guide provides the theoretical framework and practical, detailed protocols required for any researcher to determine these properties with confidence. By employing systematic methodologies such as the shake-flask analysis for solubility and comprehensive forced degradation studies for stability, coupled with a robust stability-indicating HPLC method, professionals can generate the reliable data needed for process optimization, formulation development, and regulatory compliance. The principles and workflows outlined herein represent an industry-standard approach to chemical characterization, empowering scientists to build a foundation of high-quality data for their work.

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